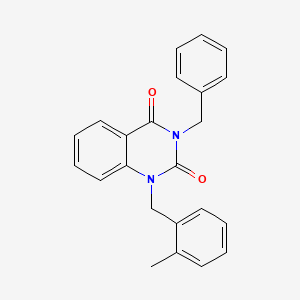
3-benzyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzylamine with a methylphenyl-substituted isocyanate, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives with different substituents.
Scientific Research Applications
3-BENZYL-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-BENZYL-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Tetrahydroquinazoline: A reduced form of quinazoline.
Benzylquinazoline: A quinazoline derivative with a benzyl substituent.
Uniqueness
3-BENZYL-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylphenyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-benzyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H20N2O2/c1-17-9-5-6-12-19(17)16-24-21-14-8-7-13-20(21)22(26)25(23(24)27)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
InChI Key |
MEZSQFYRTZCGQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(3-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11438334.png)
![N-Acetyl-N-[4-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-YL]acetamide](/img/structure/B11438345.png)
![ethyl 5-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl}sulfonyl)-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B11438347.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11438350.png)
![N-(4-methoxyphenyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B11438360.png)
![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B11438368.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11438371.png)
![8-(2,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438376.png)
![3-(2-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438383.png)
![N-cyclohexyl-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438395.png)
![2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11438403.png)
![Ethyl 6-fluoro-1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B11438425.png)
![8-methyl-N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438433.png)
![N-(furan-2-ylmethyl)-2,4-dioxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11438440.png)
